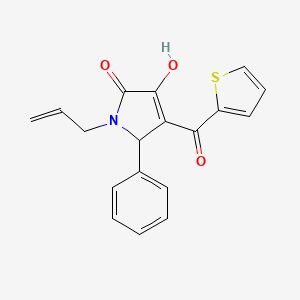

3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Description

The compound 3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a hydroxyl group at position 3, a phenyl group at position 5, an allyl (prop-2-en-1-yl) group at position 1, and a thiophene-2-carbonyl moiety at position 4. This article focuses on comparing this compound with structurally related analogs, emphasizing substituent variations and their implications on physicochemical properties and synthetic accessibility.

Properties

Molecular Formula |

C18H15NO3S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-hydroxy-2-phenyl-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H15NO3S/c1-2-10-19-15(12-7-4-3-5-8-12)14(17(21)18(19)22)16(20)13-9-6-11-23-13/h2-9,11,15,21H,1,10H2 |

InChI Key |

ZONIADOSIBHDHW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyrrolone Core: This might involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of Substituents: The phenyl, prop-2-en-1-yl, and thiophen-2-ylcarbonyl groups could be introduced through various substitution reactions, using reagents like phenyl halides, allyl halides, and thiophene derivatives.

Hydroxylation: The hydroxy group could be introduced via oxidation reactions, using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

Substitution: The phenyl and thiophen-2-ylcarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry

This compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations and Structural Analysis

The target compound’s structure is defined by its substituents at positions 1, 4, and 5. Below is a comparison with key analogs:

Position 1 Substituents

- Target Compound: Prop-2-en-1-yl (allyl) group.

- Compound: 1,3,4-Thiadiazol-2-yl group .

- Compound : 3-Chlorophenyl group .

- A bulky aromatic substituent increases steric hindrance and lipophilicity, which could affect crystallization and bioavailability.

Position 4 Substituents

- Target Compound : Thiophen-2-ylcarbonyl.

- The thiophene ring contributes to π-conjugation, while the carbonyl group may engage in hydrogen bonding, influencing melting points and solubility.

- Compound: Acetyl group .

Position 5 Substituents

- Target Compound : Phenyl group.

- A simple aromatic substituent provides moderate steric bulk and lipophilicity.

- Compound : 4-Methylphenyl group .

- The methyl group enhances electron-donating effects and lipophilicity, which may improve membrane permeability.

- Compound (15m): 4-Chlorophenyl and 4-aminophenyl groups . The chloro group is electron-withdrawing, while the amino group is electron-donating, creating divergent electronic effects that influence reactivity and solubility.

Physicochemical Properties

Available data from analogs highlight trends in melting points and synthetic yields:

Key Observations :

- Melting Points: The hydroxyl group in 16a (138–140.6°C) likely reduces melting points compared to 15m (209–211°C), where chloro and amino groups enhance intermolecular forces .

- Synthetic Yields : Substituent steric effects and reactivity influence yields. For example, 16a (63% yield) may benefit from milder reaction conditions compared to 15m (46% yield) .

Biological Activity

3-Hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS Number: 879926-76-8) is a compound belonging to the pyrrolone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrrolone core

- Hydroxy and phenyl substituents

- A thiophenyl carbonyl group

The molecular formula is , and its molecular weight is approximately 285.36 g/mol. The presence of various functional groups indicates potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit significant antibacterial properties. A study reported the synthesis of various 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one compounds that demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). The lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE, indicating promising antibacterial potential .

Antitumor Activity

Another area of interest is the antitumor activity of highly functionalized 5-hydroxy-2H-pyrrol-2-one derivatives. These compounds have been evaluated for their effects on estrogen receptor-positive breast cancer cells. Notably, two specific compounds demonstrated the ability to inhibit estrogen-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor pathways. This selective action suggests a potential for developing new therapeutic strategies for treating ER-positive breast cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It has been shown to modulate estrogen receptor activity, providing an alternative mechanism to traditional endocrine therapies.

- Induction of Apoptosis : In studies involving cancer cell lines, certain derivatives were found to induce apoptosis and block cell cycle progression in specific phases, highlighting their potential as anticancer agents .

Case Studies

Several studies have investigated the biological effects of pyrrolone derivatives:

- Antibacterial Study : In a controlled laboratory setting, various derivatives were synthesized and tested against MRSA strains. The results indicated that certain modifications to the pyrrolone structure significantly enhanced antibacterial efficacy .

- Antitumor Study : A preclinical evaluation focused on the antitumor effects of specific pyrrolone derivatives in ER-positive breast cancer models showed promising results in terms of reduced tumor growth and improved survival rates in treated groups compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, and how can purity be ensured?

- Methodological Answer : Base-assisted cyclization is a common approach for pyrrol-2-one derivatives. For example, 5-aryl-substituted analogs are synthesized via condensation of diketones with amines or phenols under basic conditions, followed by purification via column chromatography (gradient: ethyl acetate/petroleum ether) or ethanol recrystallization . Characterization should include 1H/13C NMR to confirm regiochemistry, FTIR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS for molecular weight validation. Melting point analysis (e.g., 138–258°C for related compounds) can indicate purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding substituent orientation?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For instance, HMBC can confirm the thiophene carbonyl’s position by correlating its carbonyl carbon (δ ~165–175 ppm) with adjacent protons. Compare chemical shifts to analogs like 5-(4-aminophenyl)-3-phenyl derivatives (e.g., δ 6.8–7.5 ppm for aromatic protons) .

Q. What are the key challenges in scaling up synthesis, and how can reaction yields be improved?

- Methodological Answer : Low yields (e.g., 44–86% in similar compounds ) often stem from steric hindrance or electron-withdrawing substituents. Optimize stoichiometry (e.g., excess amine for nucleophilic substitution) and solvent polarity (e.g., DMF for high-temperature reactions). Monitor intermediates via TLC and use catalytic bases (e.g., K₂CO₃) to enhance cyclization efficiency .

Advanced Research Questions

Q. How do substituents (e.g., thiophene vs. phenyl groups) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations to map electron density and HOMO-LUMO gaps. Thiophene’s electron-rich nature may enhance conjugation, affecting UV-Vis absorption (e.g., λmax shifts). Experimentally, compare reaction rates of thiophene-substituted analogs with phenyl derivatives under identical conditions .

- Data Example :

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Aminophenyl | 44 | 119–122 |

| 4-Methoxyphenyl | 86 | 256–259 |

| Source: Adapted from |

Q. How can conflicting data on synthetic yields or spectral assignments be resolved?

- Methodological Answer : Replicate reactions with controlled variables (e.g., moisture-free conditions). Use X-ray crystallography (as in ) to resolve structural ambiguities. For spectral conflicts, cross-validate with high-field NMR (500+ MHz) and isotopic labeling (e.g., ¹³C-enriched substrates) .

Q. What experimental designs are suitable for studying the compound’s stability under environmental or physiological conditions?

- Methodological Answer : Adopt a split-plot design (e.g., randomized blocks for temperature/pH variables) . Accelerated stability studies (40°C/75% RH) with HPLC monitoring can track degradation. For environmental fate, use LC-MS/MS to detect transformation products in simulated soil/water systems .

Q. How can computational models predict the compound’s bioactivity or degradation pathways?

- Methodological Answer : Apply molecular docking to identify potential protein targets (e.g., kinases) and QSAR to correlate substituents with activity. For degradation, use Gaussian-type orbital methods to simulate hydrolysis or photolysis pathways .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves) and inert atmospheres (N₂/Ar) to minimize side reactions .

- Data Validation : Cross-reference HRMS with isotopic patterns and use DEPT-135 NMR to distinguish CH₂/CH₃ groups .

- Risk Mitigation : Follow safety protocols for handling reactive intermediates (e.g., allyl groups) as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.